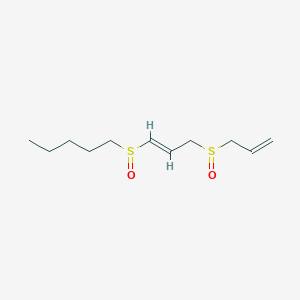
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile, also known as 4-chloroindole-3-acetonitrile, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting certain enzymes or proteins in the target cells. For example, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase protein.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the growth of bacterial and viral pathogens, including Staphylococcus aureus and HIV-1. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
实验室实验的优点和局限性
One of the advantages of using 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method. In addition, the compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its use in certain experiments. Moreover, the compound's mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
未来方向
There are several future directions for the study of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications in various fields. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, the compound's potential applications in materials science, such as organic semiconductors and fluorescent dyes, may be further explored. Finally, the compound's potential applications in drug development, such as anticancer and antiviral agents, may be further investigated.
合成方法
The synthesis method of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile involves the reaction between 4-chlorobenzyl chloride and indole-3-acetonitrile in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
科学研究应用
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a starting material for the synthesis of various indole derivatives.
属性
产品名称 |
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |
InChI 键 |
CNXKMLPHNUUNLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
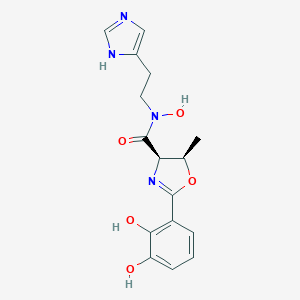
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
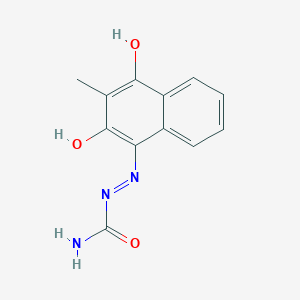
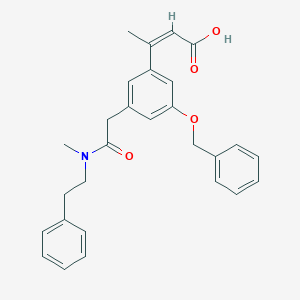
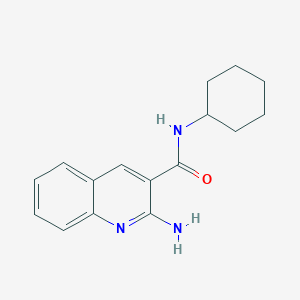
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
